molecular formula C11H9N3O B13836943 1-methyl-2-(2-oxazolyl)-1H-Benzimidazole

1-methyl-2-(2-oxazolyl)-1H-Benzimidazole

Cat. No.: B13836943
M. Wt: 199.21 g/mol
InChI Key: QHOBCWVXOPOXGG-UHFFFAOYSA-N
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Description

1-methyl-2-(2-oxazolyl)-1H-Benzimidazole is a heterocyclic compound that features both benzimidazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(2-oxazolyl)-1H-Benzimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with an oxazole derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(2-oxazolyl)-1H-Benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-methyl-2-(2-oxazolyl)-1H-Benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-oxazolyl)-1H-Benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbenzimidazole
  • 2-oxazolylbenzimidazole
  • 1-methylbenzimidazole

Comparison

1-methyl-2-(2-oxazolyl)-1H-Benzimidazole is unique due to the presence of both benzimidazole and oxazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1,3-oxazole

InChI

InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-8(9)13-10(14)11-12-6-7-15-11/h2-7H,1H3

InChI Key

QHOBCWVXOPOXGG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NC=CO3

Origin of Product

United States

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